4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one

描述

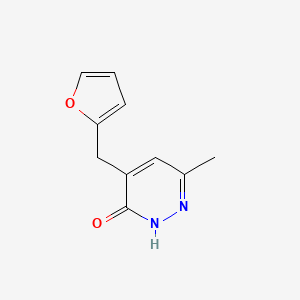

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a furylmethyl substituent at the 4-position and a methyl group at the 6-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-furylmethylamine with 6-methyl-3(2H)-pyridazinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

化学反应分析

N-Alkylation Reactions

The secondary amine group at the 2-position of the pyridazinone ring undergoes N-alkylation with electrophilic reagents. Key examples include:

Reaction with 2-Chloro-N-arylacetamides

Under reflux with potassium carbonate (KCO) in acetone, the compound reacts with 2-chloro-N-arylacetamides (4a–j) to form 2-substituted derivatives (5a–j) . Yields range from 45–78% , depending on the electron-withdrawing/donating nature of the aryl group .

General Reaction:

Reaction with 2-Chloro-1-(4-arylpiperazin-1-yl)ethanones

Similar conditions facilitate reactions with 2-chloro-1-(4-arylpiperazin-1-yl)ethanones (6a–f) , yielding tricyclic morpholinopyrones (7a–f) with enhanced steric bulk. Yields are typically lower (30–60%) due to increased steric hindrance .

Oxidation Reactions

The furan moiety undergoes selective oxidation under controlled conditions:

With Potassium Permanganate (KMnO4_44)

In acidic media, the furan ring is oxidized to a 1,4-diketone derivative (8) . This reaction is critical for modifying the electron-donating properties of the furan group .

Catalytic Oxidation with Mn Complexes

Manganese-based catalysts (e.g., [Mn(CFSO)]) in acetic acid promote C–H bond activation at the methyl group of the pyridazinone ring, forming a ketone derivative (9) .

Substitution Reactions

The pyridazinone ring participates in nucleophilic substitution at the 4- and 6-positions:

Halogenation

Treatment with phosphorus oxychloride (POCl) replaces the hydroxyl group at the 3-position with chlorine, forming 3-chloro-4-(2-furylmethyl)-6-methylpyridazine (10) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 5-position, enhancing structural diversity.

Mechanistic Insights

-

N-Alkylation : Proceeds via an S2 mechanism, where KCO deprotonates the amine, enhancing nucleophilicity .

-

Furan Oxidation : Involves electrophilic attack on the furan ring by MnO, leading to ring opening and diketone formation .

-

C–H Activation : Mn catalysts abstract hydrogen from the methyl group, forming a radical intermediate that reacts with oxygen .

科学研究应用

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furylmethyl and pyridazinone moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .

相似化合物的比较

Similar Compounds

- 4-(2-Furylmethyl)-6-chloropyridazin-3(2H)-one

- 4-(2-Furylmethyl)-6-ethylpyridazin-3(2H)-one

- 4-(2-Furylmethyl)-6-phenylpyridazin-3(2H)-one

Uniqueness

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is unique due to the specific combination of the furylmethyl and methyl substituents on the pyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridazinone core substituted with a furan moiety, which contributes to its unique biological properties. The general structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular, these compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5a | 62.5 | E. coli |

| 5b | 78.12 | S. aureus |

These findings suggest that the furan and pyridazinone structures synergistically enhance antimicrobial activity .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated significant activity against HeLa cells, with an IC50 value indicating potent cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS), indicating potential applications in treating inflammatory disorders:

| Activity | Result |

|---|---|

| IL-1β Inhibition | Potent |

This suggests that derivatives can modulate immune responses effectively .

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

- Formyl Peptide Receptors (FPRs) : Studies indicate that pyridazinone derivatives act as agonists for FPRs, which are critical in mediating inflammatory responses. The compounds induce intracellular calcium flux in human neutrophils, demonstrating their role in chemotaxis and immune cell activation .

- Cell Cycle Regulation : The antiproliferative effects are linked to the modulation of cell cycle checkpoints and apoptosis pathways, making these compounds potential candidates for cancer therapy .

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

- Antimicrobial Efficacy : A study reported the successful application of this compound in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative antibiotic .

- Cancer Treatment : In vitro experiments demonstrated that treatment with this compound resulted in significant tumor cell death, warranting further exploration in vivo .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Furylmethyl)-6-methylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions of substituted aldehydes or benzyl derivatives with pyridazinone precursors. For example, alkylation of 6-methylpyridazin-3(2H)-one with 2-furylmethyl halides under basic conditions (e.g., K₂CO₃ in THF) yields the target compound. Optimization includes:

- Catalyst selection : Tetra-n-butylammonium bromide enhances alkylation efficiency .

- Solvent systems : Polar aprotic solvents (e.g., THF) improve reaction homogeneity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies substituent patterns (e.g., furyl protons at δ 6.2–7.4 ppm, pyridazinone methyl at δ 2.4–2.6 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and furan ring vibrations .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 219.08) .

Advanced Research Questions

Q. How can crystallographic data (e.g., unit cell parameters) inform the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals:

- Molecular packing : Monoclinic systems (e.g., space group C2/c) with intermolecular hydrogen bonding (O–H···N) stabilize the lattice .

- Torsional angles : Substituents like the furylmethyl group exhibit dihedral angles (~30–40°) that influence steric interactions .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking, van der Waals contacts) for stability predictions .

Q. What strategies are recommended for analyzing contradictory data in biological activity studies involving this compound?

- Comparative assays : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition) to isolate variables .

- Structural validation : Verify compound purity via HPLC and crystallography to rule out impurities affecting bioactivity .

- Computational modeling : Molecular docking (e.g., with formyl peptide receptors) identifies binding site discrepancies .

Q. How does the substitution pattern on the pyridazinone core influence its biological activity, based on SAR studies?

- Electron-withdrawing groups (e.g., trifluoromethyl at position 4) enhance receptor binding affinity by stabilizing charge-transfer interactions .

- Hydrophobic substituents (e.g., arylalkyl chains) improve membrane permeability, critical for intracellular targets .

- Polar groups (e.g., hydroxyl or carboxylate) reduce activity in lipid-rich environments but enhance solubility for in vitro assays .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks during reactions involving volatile solvents (e.g., THF) .

- Waste disposal : Segregate halogenated byproducts for professional hazardous waste treatment .

属性

IUPAC Name |

5-(furan-2-ylmethyl)-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-5-8(10(13)12-11-7)6-9-3-2-4-14-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFNDVMRLHAESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243030 | |

| Record name | 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-07-2 | |

| Record name | 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanylmethyl)-6-methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。